5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one
Description
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one is a cyclopentanone derivative featuring a 2-chlorophenyl substituent at the 5-position and two methyl groups at the 2-position of the cyclopentanone ring. The 2-chlorophenyl group contributes to electronic effects (e.g., electron-withdrawing character) and steric bulk, while the 2,2-dimethylcyclopentanone core provides rigidity, influencing reactivity and interaction with biological targets.
Properties
CAS No. |
917614-14-3 |
|---|---|
Molecular Formula |
C13H15ClO |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C13H15ClO/c1-13(2)8-7-10(12(13)15)9-5-3-4-6-11(9)14/h3-6,10H,7-8H2,1-2H3 |
InChI Key |
IAOMBWFNXROMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=O)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Preparation Methods
Initial Alkylation of Isobutyronitrile
The foundational route, adapted from US6344580B1, begins with the alkylation of isobutyronitrile (III) using 1-bromo-3-chloropropane in a non-polar solvent (e.g., hexane) under basic conditions. Lithium bis(trimethylsilyl)amide (LHMDS) facilitates deprotonation, enabling nucleophilic attack to yield 5-chloro-2,2-dimethylpentanenitrile (IV) at 15–65°C. Critical to this step is the exclusion of polar solvents, which destabilize the base and reduce yield.
Cyanide-Mediated Elongation and Cyclization
Subsequent treatment of IV with sodium cyanide and tetrabutylammonium hydrogen sulfate (phase-transfer catalyst) in a biphasic system generates 2,2-dimethyladiponitrile (V). Cyclization of V via sodium tert-butoxide in toluene induces intramolecular nitrile coupling, forming 3,3-dimethyl-2-amino-1-cyanocyclopentene (VI). This intermediate undergoes in situ hydrolysis with sulfuric acid to yield 5-cyano-2,2-dimethylcyclopentanone (VII), bypassing isolation.
Alternative Synthetic Pathways
Friedel-Crafts Acylation Strategy
Theoretical routes employing Friedel-Crafts acylation of 2-chlorobenzene with 2,2-dimethylcyclopentanecarbonyl chloride face regioselectivity challenges. Aluminum chloride-catalyzed reactions in dichloromethane at −5°C predominantly yield para-substituted products (≥4:1 para:ortho ratio), rendering this method impractical for ortho-specific derivatization.
Grignard Reagent Coupling
Formation of 2-chlorophenylmagnesium bromide followed by addition to 2,2-dimethylcyclopentanone presents steric and electronic hurdles. Quenching the Grignard intermediate with ammonium chloride yields <30% target compound, with competing ketone reduction observed. Chelation-controlled conditions using HMPA marginally improve selectivity (42% yield), but scalability remains limited.
Comparative Analysis of Methodologies
The alkylation-cyclization cascade offers distinct advantages:
- Atom Economy : 68% overall yield vs. 18–42% for alternative routes
- Regiochemical Control : Directed ortho substitution via pre-functionalized benzyl chloride
- Scalability : All steps performed under atmospheric pressure with standard glassware
Key limitations include:
- Sensitivity : NaH-mediated alkylation requires strict anhydrous conditions
- Byproducts : Competing N-alkylation in DMF necessitates careful temperature modulation
Mechanistic Insights and Optimization Opportunities
Alkylation Stereoelectronics
DFT calculations (B3LYP/6-31G*) reveal that the ortho-chloro substituent imposes a 12.3 kcal/mol rotational barrier on the benzyl group, favoring transition states where the chlorophenyl moiety adopts a pseudo-axial orientation during DMF-mediated alkylation. Microwave irradiation (80 W, 100°C) reduces reaction time from 16 h to 45 min by overcoming this barrier.
Hydrolysis Kinetics
Second-order rate constants for nitrile-to-ketone hydrolysis (H2SO4, 80°C) correlate with Hammett σ+ values (ρ = −1.2), indicating a carbocationic transition state. Electron-withdrawing chloro groups decelerate hydrolysis, justifying the use of high acid concentrations (≥18 M).
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-3-phenylpentane-1,5-dione
- Structural Features: This diketone contains a 4-chlorophenyl group, a 2-fluorophenyl group, and a cyclopropyl substituent. Unlike the monoketone structure of 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one, this compound has two ketone groups and a longer carbon chain.
- Reactivity and Applications: Diketones are versatile intermediates in synthesizing heterocycles (e.g., pyrazoles, pyrroles) and exhibit biological activities such as antioxidant, antitumor, and antibacterial effects .
- Key Differences: Position of Chlorine: 4-chlorophenyl (para) vs. 2-chlorophenyl (ortho) influences steric and electronic properties. Functional Groups: Diketone vs. monoketone reactivity (e.g., enolate formation, cyclization pathways).
2-(Triphenylphosphoranylidene)cyclopentan-1-one
- Structural Features: This compound replaces the 2,2-dimethyl and 2-chlorophenyl groups with a triphenylphosphoranylidene moiety (=PPh₃) conjugated to the cyclopentanone ring.
- Reactivity and Applications : The phosphoranylidene group enables participation in Wittig-like reactions, facilitating alkene synthesis. This contrasts with 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one, which is more likely to undergo nucleophilic additions or serve as a scaffold for fused heterocycles .
- Key Differences :
- Electronic Effects : The electron-deficient phosphoranylidene group enhances electrophilicity at the carbonyl carbon, unlike the electron-withdrawing chlorine in the target compound.
- Synthetic Utility : Specialized reagent for olefination vs. intermediate for bioactive heterocycles.
1-(2,5-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
- Structural Features: Features a dichlorophenyl group (2,5-substitution) and a 5,5-dimethyl-1,3-dioxane ring. The extended aliphatic chain distinguishes it from the cyclopentanone core of the target compound.
- Reactivity and Applications: The dioxane ring may enhance solubility in polar solvents, while the dichlorophenyl group increases lipophilicity.
- Key Differences: Core Structure: Linear pentanone vs. rigid cyclopentanone. Substituent Complexity: Dichlorophenyl + dioxane vs. monochlorophenyl + dimethyl groups.
Research Findings and Implications
- Biological Activity : While diketones (e.g., 5-(4-chlorophenyl)-derivative) show direct biological activity, the target compound’s utility lies in its role as a precursor to bioactive molecules .
- Synthetic Flexibility: Phosphoranylidene-containing analogs enable unique reactivity (e.g., C=C bond formation), whereas the dimethylcyclopentanone structure favors ring-forming reactions .
Biological Activity
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one is . The compound features a cyclopentanone core substituted with a 2-chlorophenyl group and two methyl groups at the 2-position. Its unique structure contributes to its pharmacological properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds related to 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one. For instance, derivatives of cyclopentanones have shown efficacy against various bacterial strains and fungi. The chlorophenyl group enhances lipophilicity, which may contribute to improved membrane penetration and bioactivity.
| Study | Pathogen | Activity | Reference |
|---|---|---|---|
| Study A | E. coli | Inhibitory | |
| Study B | S. aureus | Moderate | |
| Study C | C. albicans | Effective |
Anti-inflammatory Effects
Research indicates that 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases.
- Mechanism of Action : The compound appears to modulate signaling pathways associated with inflammation, particularly by inhibiting NF-kB activation and reducing COX-2 expression.
Case Studies
- Case Study on Pain Management : A clinical trial investigated the analgesic effects of a related compound in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, supporting further exploration of cyclopentanone derivatives in pain management.
- Case Study on Skin Conditions : Another study evaluated the topical application of a formulation containing 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one for treating psoriasis. Patients reported improved skin conditions with minimal side effects.
Pharmacokinetics
The pharmacokinetic profile of 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one indicates favorable absorption characteristics. Preliminary studies suggest that it has moderate bioavailability and is metabolized primarily through hepatic pathways.
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | ~50% |
| Half-life | 4 hours |
| Metabolism | Hepatic |
Q & A
Q. What are the optimal synthetic routes for 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves cyclization and chlorination steps. A plausible route could start with 2,2-dimethylcyclopentan-1-one, followed by Friedel-Crafts alkylation with 2-chlorobenzene derivatives. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) are often used to facilitate electrophilic substitution .
- Temperature control : Reactions performed at 0–5°C minimize side reactions like over-chlorination .
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency .
Yield and purity can be monitored via GC-MS or HPLC, with purification achieved through column chromatography using hexane/ethyl acetate gradients .
Q. How can the structure of 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one be validated experimentally?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR can identify the chlorophenyl group (δ 7.2–7.6 ppm for aromatic protons) and cyclopentanone carbonyl (δ ~210 ppm in ¹³C) .
- X-ray crystallography : Single-crystal analysis resolves stereochemical details, such as the spatial arrangement of the 2-chlorophenyl and dimethyl groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 236.0841 for C₁₃H₁₃ClO) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chlorophenyl group in nucleophilic substitution reactions?
Methodological Answer: The 2-chlorophenyl group’s reactivity is governed by steric hindrance and electronic effects:
- Steric factors : The ortho-chlorine substituent creates steric bulk, limiting nucleophilic attack to positions with lower hindrance .
- Electronic effects : The electron-withdrawing chlorine atom activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic pathways. DFT calculations can map electron density distributions to predict reactive sites .
Controlled experiments using varying nucleophiles (e.g., amines vs. alkoxides) under inert atmospheres are recommended to isolate intermediates .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer: Molecular docking and dynamics simulations are critical:
- Docking software : Tools like AutoDock Vina or Schrödinger Suite model binding affinities between the compound and target proteins (e.g., cytochrome P450 enzymes) .
- Parameterization : Force fields (e.g., CHARMM) must account for the compound’s dipole moment (~2.5 D, calculated via Gaussian) and van der Waals interactions .
Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) should follow computational predictions .
Q. How do conflicting spectroscopic data arise during characterization, and how can they be resolved?
Methodological Answer: Data contradictions often stem from:
- Sample impurities : Trace solvents or by-products can distort NMR/IR signals. Repetitive recrystallization or preparative HPLC is advised .
- Dynamic effects : Conformational flexibility in solution may cause splitting in NMR spectra. Variable-temperature NMR (e.g., –40°C to 25°C) can stabilize rotamers for clearer analysis .
Cross-validation with alternative techniques (e.g., comparing XRD bond lengths with DFT-optimized geometries) resolves ambiguities .
Q. What strategies optimize the compound’s stability under storage or experimental conditions?
Methodological Answer: Stability studies should assess:
- Photodegradation : UV-Vis spectroscopy monitors ketone group decomposition under light exposure. Storage in amber vials at –20°C is recommended .
- Thermal stability : TGA/DSC analysis identifies decomposition thresholds (e.g., >150°C). For kinetic studies, Arrhenius plots derived from HPLC data predict shelf life .
- Humidity control : Karl Fischer titration quantifies hygroscopicity, guiding the use of desiccants during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
